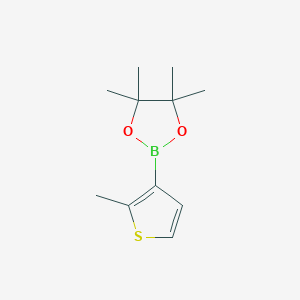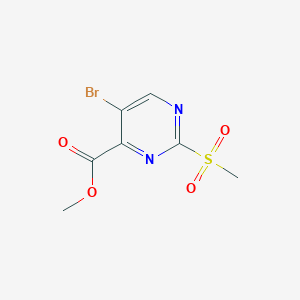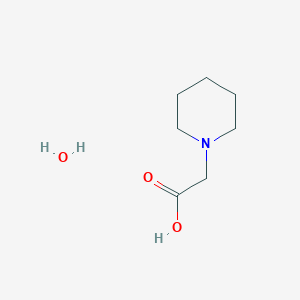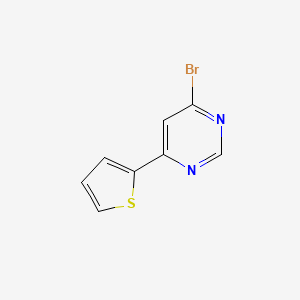
2-(4-Cyanobenzoyl)-6-methylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular and Crystal Structures
Research has explored the molecular and crystal structures of organic acid-base salts involving 2-amino-6-methylpyridine derivatives, highlighting their ionic nature with proton transfer to the pyridine nitrogen. These compounds exhibit supramolecular architectures involving N—H…O hydrogen bonds and other non-covalent interactions, which are crucial for forming dimensional framework structures (Thanigaimani et al., 2015).
Supramolecular Associations
Further studies on 2-amino-4-methylpyridine with various carboxylic acids have led to the formation of organic salts with detailed hydrogen bonding features. These studies reveal the importance of weak and strong non-covalent interactions in crystal packing and the formation of 1D–3D frameworks structures, which could be analogous to the interactions seen in compounds related to 2-(4-Cyanobenzoyl)-6-methylpyridine (Khalib et al., 2014).
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-aminopyridine and its derivatives, including those structurally related to 2-(4-Cyanobenzoyl)-6-methylpyridine, have been tested for antimicrobial and antifungal activities. Novel proton transfer compounds and their Cu(II) complexes demonstrated activity against various bacteria and yeast strains, suggesting potential applications in developing new antimicrobial and antifungal agents (İlkimen & Gülbandılar, 2022).
Coordination Complexes and Catalysis
Research involving 6-methylpyridine-2-carbaldehydeoxime, a compound with a similar pyridine motif, focuses on the synthesis of nickel(II) coordination complexes. These complexes exhibit unique magnetic properties, suggesting applications in magnetic materials and catalysis (Escuer et al., 2011).
Synthesis and Drugability
Studies on the synthesis of novel compounds based on the pyridine nucleus, such as 6-aminopyrido[3,4-c][1,9]phenanthrolines, demonstrate the potential of these molecules in drug development due to their improved water solubility and decreased lipophilicity. This research underscores the importance of structural modifications in enhancing drugability, which may apply to derivatives of 2-(4-Cyanobenzoyl)-6-methylpyridine for pharmaceutical applications (Meier et al., 2012).
Propriétés
IUPAC Name |
4-(6-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-4-13(16-10)14(17)12-7-5-11(9-15)6-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPGDSAKYTEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245637 | |
| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-6-methylpyridine | |
CAS RN |
1187165-98-5 | |
| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)


